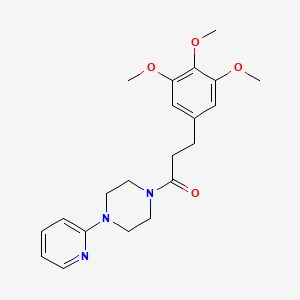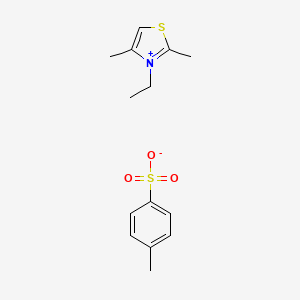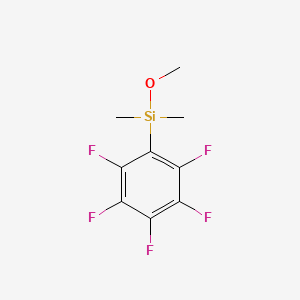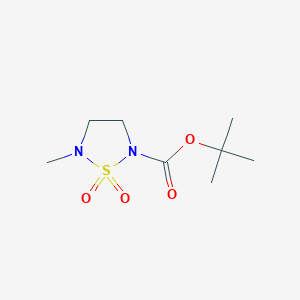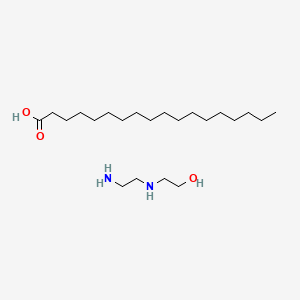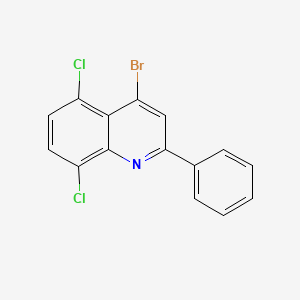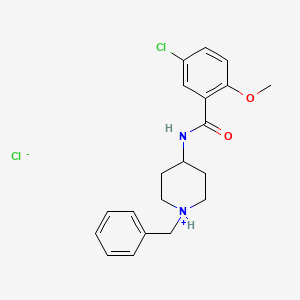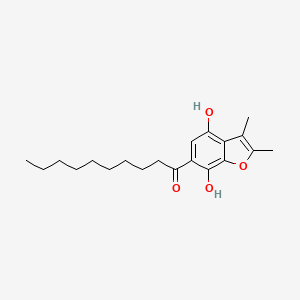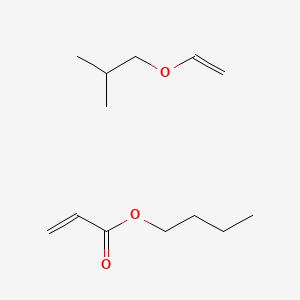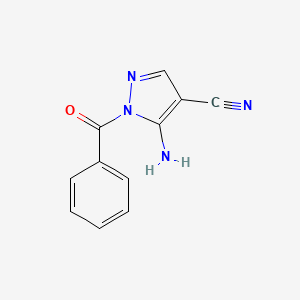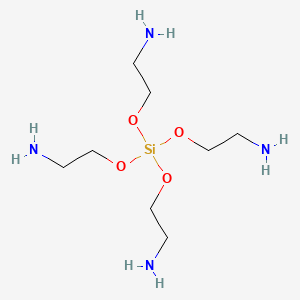
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid is a complex compound with a molecular formula of C22H36O9 and a molecular weight of 444.51600 g/mol . This compound is a polymer formed from the combination of several monomers, including butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of its monomer components. The process typically includes the following steps:
Preparation of Monomers: Each monomer, such as butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid, is prepared separately through esterification and other chemical reactions.
Polymerization: The monomers are then polymerized using free radical initiators under controlled temperature and pressure conditions. The reaction is carried out in a solvent medium to ensure proper mixing and reaction of the monomers.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous polymerization processes. The reaction conditions are optimized to achieve high yield and purity of the final product. The polymer is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymer structure allows it to form strong intermolecular bonds with other materials, enhancing its adhesive properties . Additionally, the presence of functional groups such as hydroxyl and carboxyl groups enables it to participate in various chemical reactions, making it versatile for different applications .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar in structure but lacks the hydroxyl and carboxyl groups present in the compound.
Methyl methacrylate: Another similar compound used in polymer synthesis but with different functional groups.
Styrene: Commonly used in polymer production but has different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of monomers, which imparts specific chemical properties such as enhanced adhesion, biocompatibility, and versatility in chemical reactions . These properties make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
25035-89-6 |
|---|---|
Molecular Formula |
C22H36O9 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
PNQFAMLTIFXYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Related CAS |
25035-89-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
